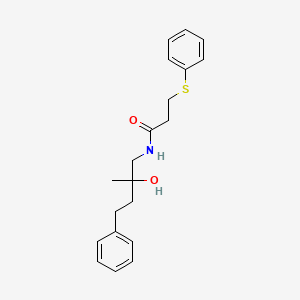

N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S/c1-20(23,14-12-17-8-4-2-5-9-17)16-21-19(22)13-15-24-18-10-6-3-7-11-18/h2-11,23H,12-16H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTVBKKJCWHWNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)CCSC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylthio)propanamide, with the CAS number 1286710-65-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

The molecular formula of this compound is CHNOS, with a molecular weight of 343.5 g/mol. The compound's structure includes a hydroxyl group and a phenylthio moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1286710-65-3 |

| Molecular Formula | CHNOS |

| Molecular Weight | 343.5 g/mol |

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and analgesic effects. The compound's mechanism may involve the modulation of specific signaling pathways related to pain and inflammation.

Case Studies

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The results suggest its potential use in treating inflammatory disorders.

- Analgesic Activity : In another study, the compound was tested for analgesic properties using the formalin test in rodents. The findings indicated a notable reduction in pain response, suggesting that it may act on pain receptors or pathways.

- Cytotoxicity : Preliminary cytotoxicity assays showed that this compound had selective cytotoxic effects against certain cancer cell lines while sparing normal cells, indicating potential as an anticancer agent.

Research Findings

Recent studies have focused on the pharmacological profile of this compound:

| Study Type | Findings |

|---|---|

| In vitro assays | Cytotoxic to cancer cell lines |

| In vivo studies | Reduced inflammation and pain in models |

| Pharmacokinetics | Moderate bioavailability observed |

Comparison with Similar Compounds

Structural Analogues with Propanamide Backbones

a) 3-(Phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide (CAS 2034462-62-7)

- Molecular Formula : C₁₇H₂₁N₃O₃S

- Molecular Weight : 347.4 g/mol

- Key Features: Replaces the hydroxy-methyl-phenylbutyl group with a tetrahydro-2H-pyran-4-yl-oxadiazole moiety.

b) N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide (CAS 2034503-63-2)

- Molecular Formula : C₂₀H₂₁ClN₂O₃S

- Molecular Weight : 404.9 g/mol

- Key Features : Incorporates a benzooxazepine ring and a chloro substituent, which may confer enhanced metabolic stability and CNS penetration compared to the target compound .

c) N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide (CAS 2034601-81-3)

- Molecular Formula : C₁₉H₂₀N₄O₃S

- Molecular Weight : 384.5 g/mol

- Key Features : The ethoxypyridinyl group introduces a basic nitrogen atom, improving aqueous solubility relative to the target compound’s hydrophobic phenylbutyl chain .

Functional Analogues with Modified Thioamide Groups

a) (E)-2-(Hydroxyimino)-3-(naphthalen-2-yl)-N-(2-((phenylthio)selanyl)ethyl)propanamide (9c)

- Key Features: Replaces sulfur with selenium in the phenylthio group, enhancing antioxidant activity but increasing synthetic complexity. The hydroxyimino group may improve metal chelation properties compared to the target compound .

b) N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10)

- Key Features: A hydroxamic acid derivative with a cyclohexyl group instead of the phenylthio moiety.

Pharmacological and Physicochemical Comparisons

Q & A

Q. Basic Characterization

- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm the hydroxy-methyl-phenylbutyl moiety (δ ~1.3–1.6 ppm for methyl groups, δ ~7.2–7.5 ppm for aromatic protons) and phenylthio-propanamide linkage (δ ~3.5–3.7 ppm for CH2-S, δ ~166 ppm for amide carbonyl) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) with <1 ppm error .

Q. Advanced Analysis :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., diastereomeric centers in the hydroxy-methyl-phenylbutyl chain) .

- X-ray Crystallography : If crystalline derivatives are synthesized, determine absolute stereochemistry (as in for analogous amides) .

What safety protocols are critical for handling this compound?

Q. Basic Precautions

Q. Advanced Risk Mitigation :

- Toxicity Screening : Perform Ames tests or cytotoxicity assays (e.g., MTT on HEK293 cells) to assess genotoxicity, given the phenylthio group’s potential reactivity .

- Environmental Stability : Evaluate photodegradation under UV light (λ = 254 nm) to assess storage conditions .

How can researchers resolve contradictions in biological activity data for this compound?

Q. Advanced Research Focus

- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .

- Orthogonal Assays : Combine enzymatic assays (e.g., PARP inhibition for amide derivatives) with cell-based models (e.g., TNBC cell lines) to validate target engagement .

- Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites that may skew activity data .

What computational tools aid in predicting the compound’s pharmacokinetic properties?

Q. Advanced Methodology

- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP, solubility, and cytochrome P450 interactions based on the phenylthio and hydroxy-methyl groups .

- Docking Studies : Model interactions with targets like PARP1 or CB2 receptors (as in ) using AutoDock Vina or Glide .

How to design stability studies for long-term storage?

Q. Advanced Experimental Design

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (pH 3–10) for 1–4 weeks. Monitor degradation via HPLC .

- Lyophilization : Assess freeze-dried formulations for hygroscopicity and thermal stability using DSC/TGA .

What in vitro models are suitable for evaluating its mechanism of action?

Q. Advanced Models :

- Immune Modulation : Test in THP-1 macrophages or PBMCs for cytokine profiling (e.g., IL-6, TNF-α) if the compound shares structural motifs with JAK/STAT inhibitors () .

- Cancer Models : Use triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) to study EMT inhibition, referencing selanyl-propanamide analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.